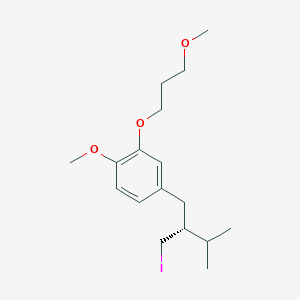

![molecular formula C11H10N4O2S B1312971 N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine CAS No. 886497-71-8](/img/structure/B1312971.png)

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antibacterial and Antifungal Activity

Research has identified compounds containing thiazole and guanidine groups as exhibiting broad-spectrum antibacterial and antifungal activities. Synthesis efforts have focused on creating derivatives with enhanced antimicrobial properties. For example, novel 1,3-di methyl substituted guanidine compounds have been synthesized and evaluated for their antibacterial and antifungal efficacy against pathogens like E.coli, Lactobacillus, A. Brassicicola, and Aspergillus Niger, showcasing the potential of these compounds in addressing microbial resistance (B. S. Rawat & S. Mehra, 2016).

Molecular Structure and Tautomeric Analysis

Quantum chemical studies have been conducted to elucidate the preferred tautomeric state of compounds containing a 2-(thiazol-2-yl)guanidine unit, crucial for understanding their chemical behavior and potential biological interactions. Such analyses reveal the divalent N(I) oxidation state upon protonation of the thiazole ring nitrogen, providing insights into the electronic structure and reactivity of these molecules (Sonam Bhatia et al., 2012).

Anti-influenza Activity

A series of guanidino-alpha-D-glucopyranosides derivatives were synthesized and tested for anti-influenza activity. These compounds demonstrate the potential of guanidine derivatives in the development of novel antiviral agents, contributing to the ongoing search for effective treatments against influenza viruses (Yong-Hua Liu & L. Cao, 2008).

Chemical Synthesis and Characterization

The synthesis of guanidine derivatives involves various chemical reactions to achieve desired structures and properties. For instance, the preparation of specific guanidine derivatives has been detailed, demonstrating the chemical versatility and potential applications of these compounds in medicinal chemistry and beyond. Such synthetic efforts are essential for the development of new compounds with significant biological or chemical utility (Łukasz Balewski & A. Kornicka, 2021).

Mechanism of Action

Mode of Action

It is known that compounds containing a 1,3-benzodioxole moiety have been reported to possess a broad spectrum of biological activity, including sedative, hypotensive, anticonvulsant, antibacterial, antitumor, spasmolytic, and other activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine are currently unknown . These properties are crucial for understanding the bioavailability of the compound, and further studies are needed to elucidate them.

Properties

IUPAC Name |

2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S/c12-10(13)15-11-14-7(4-18-11)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5H2,(H4,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRPESCFUPUCRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B1312891.png)

![Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B1312896.png)

![3-Iodo-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1312915.png)